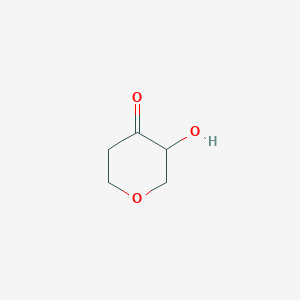

3-Hydroxytetrahydro-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-1-2-8-3-5(4)7/h5,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONISXKJRMECRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Structural Stability in Drug Design

An In-depth Technical Guide to the Thermodynamic Stability of 3-hydroxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic ketone that serves as a valuable building block in organic synthesis. Its structural motif is found in various natural products and pharmacologically active molecules.[1] The thermodynamic stability of this molecule is of paramount importance as it dictates its conformational preferences, reactivity, and ultimately, its utility as a synthetic intermediate and its behavior in biological systems.[2][3] An understanding of the factors governing its stability is crucial for the rational design of novel therapeutics and for ensuring the quality and shelf-life of resulting pharmaceutical products.[2] This guide provides a comprehensive analysis of the thermodynamic stability of this compound, integrating insights from conformational analysis, experimental data, and computational studies.

Conformational Landscape: A Dance of Isomers

The thermodynamic stability of this compound is intrinsically linked to its three-dimensional structure. As a six-membered heterocyclic ring, it predominantly adopts a chair conformation to minimize angular and torsional strain.[4][5] The key determinant of its stability lies in the orientation of the hydroxyl group at the C3 position, which can exist in either an axial or an equatorial position. This gives rise to two primary chair conformers that are in equilibrium.

The relative stability of these two conformers is governed by a delicate interplay of several factors:

-

Steric Hindrance: In the axial conformation, the hydroxyl group experiences 1,3-diaxial interactions with the hydrogen atoms at the C1 and C5 positions. These steric clashes are generally destabilizing, favoring the equatorial conformation where such interactions are absent.

-

Intramolecular Hydrogen Bonding: A significant stabilizing force can arise from the formation of an intramolecular hydrogen bond between the hydrogen of the 3-hydroxyl group and the oxygen of the 4-carbonyl group.[6][7] This interaction is geometrically more favorable in the conformer where the hydroxyl group is axial, as it brings the donor and acceptor groups into closer proximity. The strength of this hydrogen bond can be substantial enough to overcome the destabilizing steric interactions, potentially making the axial conformer more stable.[8][9]

-

Stereoelectronic Effects: The anomeric effect, a stereoelectronic phenomenon in saturated heterocyclic systems, describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom to prefer an axial orientation.[10] This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (oxygen in this case) and the antibonding orbital (σ*) of the C-O bond of the substituent. While the hydroxyl group in this compound is not at the anomeric position (C2), related stereoelectronic interactions can still influence conformational preferences.

The equilibrium between the axial and equatorial conformers is dynamic, and the dominant species in a given environment will be the one with the lower Gibbs free energy.

Caption: Conformational equilibrium of this compound.

Experimental Approaches to Stability Determination

A variety of experimental techniques can be employed to probe the thermodynamic stability of this compound and its conformers.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the relative populations of the axial and equatorial conformers in solution. The coupling constants (³J) between vicinal protons are dependent on the dihedral angle between them, which differs for axial and equatorial substituents. By analyzing these coupling constants, the conformational equilibrium can be quantified, and the difference in Gibbs free energy (ΔG) between the conformers can be calculated.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide direct evidence of intramolecular hydrogen bonding. The O-H stretching frequency for a hydrogen-bonded hydroxyl group is typically broader and shifted to a lower wavenumber compared to a "free" hydroxyl group. By comparing the IR spectra in polar and non-polar solvents, the extent of intramolecular hydrogen bonding can be assessed.

Calorimetry

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow associated with phase transitions and chemical reactions as a function of temperature. This can provide data on the enthalpy of fusion and melting point, which are related to the stability of the crystal lattice.

-

Isothermal Titration Calorimetry (ITC): ITC can be used to study the thermodynamics of intermolecular interactions, which can provide insights into the molecule's potential to form hydrogen bonds with other molecules, such as water or biological macromolecules.

Forced Degradation Studies

To assess the inherent stability of the molecule, forced degradation studies under various stress conditions are essential.[2] This involves exposing the compound to harsh conditions to accelerate its decomposition and identify potential degradation products.

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to UV light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples to stop the degradation process.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Characterization: Use LC-MS and NMR to identify the structure of any significant degradation products.

Caption: Workflow for a forced degradation study.

Computational Chemistry: A Theoretical Lens on Stability

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the thermodynamic stability of this compound at the molecular level.

-

Conformational Searching: A thorough conformational search can identify all low-energy conformers of the molecule.

-

Geometry Optimization and Energy Calculations: The geometry of each conformer can be optimized, and its electronic energy can be calculated. By performing frequency calculations, the Gibbs free energy, enthalpy, and entropy can be determined, allowing for a quantitative prediction of the relative stabilities of the conformers. Quantum-chemical calculations on the related 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one have shown the chair conformation to be the most stable.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the electronic interactions within the molecule, providing quantitative insights into the strength of intramolecular hydrogen bonds and hyperconjugative effects like the anomeric effect.

Table 1: Hypothetical Calculated Thermodynamic Data for Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Equatorial-OH | 0.00 | 0.00 | 0.00 |

| Axial-OH | -0.50 | -0.45 | -0.20 |

Note: These are hypothetical values to illustrate the type of data obtained from computational studies. The negative values for the axial conformer would suggest it is slightly more stable, likely due to intramolecular hydrogen bonding.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by its functional groups. The tetrahydropyran ring is susceptible to acid-catalyzed hydrolysis, which involves protonation of the ring oxygen followed by nucleophilic attack of water, leading to ring-opening.[11] The ketone functionality can undergo reactions typical of carbonyl compounds. Under basic conditions, enolate formation can occur, potentially leading to aldol-type condensation reactions.[12][13] Strong oxidizing agents can also lead to degradation.[2]

Table 2: Summary of Physicochemical Properties and Stability

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [14] |

| Molecular Weight | 100.12 g/mol | [14] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 166-166.5 °C | [14] |

| Density | 1.084 g/mL at 25 °C | [2] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

| Acidic Conditions | Susceptible to degradation, potential for ring-opening. | [2][11] |

| Basic Conditions | Susceptible to degradation, potential for aldol condensation. | [2] |

| Oxidative Conditions | Susceptible to degradation. | [2] |

| Photolytic Conditions | Potentially susceptible to degradation. | [2] |

Conclusion

The thermodynamic stability of this compound is a multifaceted property governed by a subtle balance of steric, electronic, and intramolecular forces. While the equatorial conformation of the hydroxyl group is sterically favored, the potential for a strong intramolecular hydrogen bond in the axial conformer can significantly influence the conformational equilibrium. A comprehensive understanding of this equilibrium, achieved through a combination of spectroscopic, calorimetric, and computational methods, is essential for its effective use in drug discovery and development. Furthermore, knowledge of its degradation pathways under various stress conditions is critical for ensuring the development of stable and safe pharmaceutical products.

References

-

Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of this compound. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

-

Bazhykova, K. B., Langer, P., Yergaliyeva, E. M., & Seilkhanov, T. M. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. [Link]

-

Zhang, Y. (2024). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. RSC Blogs. [Link]

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

ResearchGate. (n.d.). Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one. [Link]

-

ResearchGate. (n.d.). Thermodynamic cycle used to explore the relative stability of keto and hydrate species of ketone moieties 1-13 in aqueous solution. [Link]

-

ResearchGate. (n.d.). Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

-

ScienceDirect. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]

-

RSC Publishing. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. [Link]

-

MDPI. (n.d.). Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

-

PMC. (n.d.). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. [Link]

-

PMC. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

-

PubChem. (n.d.). 3-Hydroxy-4H-pyran-4-one. [Link]

-

NIST. (n.d.). 4H-Pyran-4-one, tetrahydro-. [Link]

-

PubMed. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

-

Wikimedia Commons. (n.d.). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 3-Hydroxy-4H-pyran-4-one for Industrial Applications. [Link]

-

PMC. (2021). Intramolecular Hydrogen Bonding 2021. [Link]

-

PMC. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. [Link]

Sources

- 1. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives [mdpi.com]

- 7. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. upload.wikimedia.org [upload.wikimedia.org]

- 9. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. blogs.rsc.org [blogs.rsc.org]

- 13. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

Methodological & Application

Synthesis of 3-Hydroxytetrahydro-4H-pyran-4-one via Ozonolysis: An Application Note

Introduction: The Significance of the Pyranone Scaffold

The tetrahydro-4H-pyran-4-one framework is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and pharmacologically active compounds. The introduction of a hydroxyl group at the 3-position creates a versatile intermediate, 3-hydroxytetrahydro-4H-pyran-4-one, which is a valuable building block for the synthesis of novel therapeutics. Its utility is underscored by the presence of similar structural motifs in compounds with potential antiviral and other biological activities.[1][2] This application note provides a detailed protocol for the synthesis of this key intermediate via the ozonolysis of an exocyclic alkene on a tetrahydropyran ring, a robust and efficient method for this transformation.

Reaction Scheme and Mechanistic Overview

The synthesis proceeds in two key steps: the ozonolysis of a suitable precursor, 4-methylenetetrahydro-2H-pyran, followed by a reductive workup of the resulting ozonide.

Overall Reaction:

Mechanism of Ozonolysis:

The ozonolysis reaction proceeds via the Criegee mechanism.[3] Ozone undergoes a 1,3-dipolar cycloaddition to the alkene to form an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[3]

Reductive Workup:

The ozonide is not isolated due to its potential explosive nature. A reductive workup is employed to cleave the ozonide and yield the desired carbonyl compound. In this protocol, zinc dust and acetic acid are used to reduce the peroxide linkages in the ozonide, affording the target this compound.[4][5]

Experimental Protocol

This protocol is adapted from established procedures for the ozonolysis of alkenes and related pyran derivatives.[4][6]

Materials and Equipment:

-

Ozone generator

-

Three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube filled with calcium chloride

-

Dry ice/acetone bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Reagents:

-

4-Methylenetetrahydro-2H-pyran (Starting Material)

-

Dichloromethane (CH2Cl2), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O3)

-

Nitrogen (N2) or Argon (Ar) gas

-

Zinc dust (Zn)

-

Glacial acetic acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc) for chromatography

-

Hexanes for chromatography

Procedure:

Part 1: Ozonolysis

-

Dissolve 4-methylenetetrahydro-2H-pyran (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., a 9:1 v/v ratio) in the three-necked flask.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Begin bubbling a stream of ozone-enriched oxygen through the solution via the gas inlet tube while stirring vigorously.

-

Monitor the reaction progress by observing the color of the solution. The reaction is complete when a persistent pale blue color appears, indicating the presence of unreacted ozone.[7]

-

Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon gas for 10-15 minutes to remove any excess ozone. Maintain the temperature at -78 °C during this process.

Part 2: Reductive Workup and Purification

-

To the cold solution containing the ozonide, add zinc dust (e.g., 2-3 eq) followed by the slow addition of glacial acetic acid (e.g., 5-10 eq). The addition of acetic acid can be exothermic, so it should be done carefully to maintain the temperature below -60 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir vigorously for at least one hour, or until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of celite to remove the excess zinc dust. Wash the filter cake with dichloromethane.

-

Carefully neutralize the filtrate by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions

-

Ozone is a toxic and highly reactive gas. All operations involving ozone must be conducted in a well-ventilated fume hood.[8]

-

Ozonides are potentially explosive. They should not be isolated and should be handled with extreme care at low temperatures.[6]

-

Dry ice/acetone baths are extremely cold. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

The reductive workup with zinc and acetic acid can be exothermic. Ensure adequate cooling and slow addition of reagents.

Expected Results and Characterization

The successful synthesis will yield this compound as a colorless to pale yellow oil or solid. The expected spectroscopic data, based on the analysis of structurally related compounds, are summarized below.

Table 1: Spectroscopic Data for Starting Material and Predicted Data for Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |

| 4-Methylenetetrahydro-2H-pyran | C₆H₁₀O | 98.14 | 4.7 (s, 2H, =CH₂), 3.7 (t, 4H, -OCH₂-), 2.2 (t, 4H, -CCH₂C-) | 148.0 (=C), 106.0 (=CH₂), 68.0 (-OCH₂-), 35.0 (-CCH₂C-) | ~3080 (=C-H), ~1650 (C=C) |

| This compound | C₅H₈O₃ | 116.12 | 4.2-3.8 (m, 5H, ring protons), 3.5 (br s, 1H, -OH) | ~208 (C=O), ~70 (C-OH), ~65-70 (ring C-O) | ~3400 (br, O-H), ~1720 (C=O) |

Note: Predicted NMR data is based on the analysis of similar structures. Actual shifts may vary.[9][10][11][12]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete ozonolysis | Ensure a persistent blue color is observed before stopping the ozone flow. |

| Incomplete reductive workup | Allow for a longer reaction time after the addition of zinc and acetic acid. Ensure vigorous stirring. | |

| Loss of product during workup | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step. | |

| Presence of Byproducts | Over-ozonolysis | Carefully monitor the reaction and stop the ozone flow as soon as the blue color persists. |

| Incomplete reduction of ozonide | Use a sufficient excess of zinc and acetic acid. |

Visualization of the Workflow

Conclusion

The ozonolysis of 4-methylenetetrahydro-2H-pyran followed by a reductive workup with zinc and acetic acid provides a reliable and direct route to this compound. This application note offers a comprehensive protocol, including safety considerations and expected outcomes, to facilitate the synthesis of this valuable intermediate for applications in drug discovery and development.

References

-

PubChem. Tetrahydro-4H-pyran-4-one. National Center for Biotechnology Information. Available at: [Link]

-

ChemTalk. Ozonolysis. Available at: [Link]

-

Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of this compound. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. Available at: [Link]

-

Chemistry LibreTexts. 9.2: Oxidative Cleavage- Ozonolysis. Available at: [Link]

- This cit

- This cit

-

University of Bristol. SAFETY MANUAL FOR THE USE OF OZONE. Available at: [Link]

-

University of Oxford. Experiment 6 Ozonolysis of an Alkene. Available at: [Link]

- This cit

- This cit

- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

- This cit

-

Leah4sci. Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. YouTube. Available at: [Link]

-

PubChem. 4-Methylideneoxane. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Hydroxy-4H-pyran-4-one. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 2. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 3. Ozonolysis | ChemTalk [chemistrytalk.org]

- 4. Synthesis and reaction of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. gla.ac.uk [gla.ac.uk]

- 9. 3-Hydroxy-4H-pyran-4-one | C5H4O3 | CID 68129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum [chemicalbook.com]

- 11. 4H-PYRAN-4-ONE(108-97-4) 13C NMR [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Photosensitized Oxygenation of 5,6-Dihydro-4-methyl-2H-pyran

Introduction

The photosensitized oxygenation of alkenes is a powerful and versatile transformation in organic synthesis, providing access to a variety of valuable oxygenated compounds.[1] This application note provides a detailed protocol for the photosensitized oxygenation of 5,6-dihydro-4-methyl-2H-pyran, a reaction that yields synthetically useful allylic hydroperoxides.[2][3] This protocol is designed for researchers in synthetic chemistry and drug development, offering insights into the reaction mechanism, experimental setup, and safety considerations. The reaction proceeds via a Type II photosensitization pathway, where a photosensitizer, upon excitation by light, transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂).[1][4] Singlet oxygen then undergoes an ene reaction with the dihydropyran to afford the desired hydroperoxide.[2][5]

Scientific Principles and Mechanism

The core of this transformation is the in situ generation of singlet oxygen.[6][7] A photosensitizer (Sens) absorbs a photon of light, promoting it to an excited singlet state (¹Sens). Through intersystem crossing, this excited singlet state converts to a more stable, longer-lived triplet state (³Sens).[1] This triplet sensitizer can then transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂), which is naturally present in the reaction mixture, to generate electrophilic singlet oxygen (¹O₂).[4][7][8]

This highly reactive singlet oxygen then interacts with the electron-rich double bond of 5,6-dihydro-4-methyl-2H-pyran. The reaction proceeds through a concerted ene-type mechanism, where the singlet oxygen adds to the alkene while abstracting an allylic hydrogen, leading to a shift of the double bond and the formation of an allylic hydroperoxide.[3][9]

The reaction of singlet oxygen with 4-methyl-2,3-dihydro-γ-pyran can yield both a dioxetane and an allylic hydroperoxide.[3] The product distribution can be influenced by the polarity of the solvent, with more polar solvents favoring the formation of the dioxetane.[3]

dot

Caption: General mechanism of photosensitized oxygenation.

Experimental Protocol

This protocol details the photosensitized oxygenation of 5,6-dihydro-4-methyl-2H-pyran using Rose Bengal as the photosensitizer. Rose Bengal is an efficient and commonly used photosensitizer for generating singlet oxygen.[10][11][12]

Materials and Equipment

| Reagent/Equipment | Specifications |

| 5,6-Dihydro-4-methyl-2H-pyran | >98% purity |

| Rose Bengal | Dye content >95% |

| Methanol (MeOH) | Anhydrous, ACS grade |

| Dichloromethane (DCM) | Anhydrous, ACS grade |

| Sodium sulfite (Na₂SO₃) | ACS grade |

| Round-bottom flask | Appropriate size for reaction scale |

| Magnetic stirrer and stir bar | |

| Gas dispersion tube (sparger) | |

| Oxygen source | Balloon or cylinder with regulator |

| Light source | 150 W tungsten lamp or LED equivalent |

| Cooling bath | Ice-water or cryocooler |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography supplies | Silica gel, appropriate solvents |

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dihydro-4-methyl-2H-pyran (1.0 eq) in methanol.

-

Add Rose Bengal (0.01-0.05 mol%) to the solution. The solution should turn pink.

-

Place the flask in a cooling bath maintained at 0-5 °C. This is crucial to control the exothermic nature of the reaction and to minimize side reactions.

-

Insert a gas dispersion tube into the solution, ensuring the tip is submerged.

-

-

Reaction Execution:

-

Begin bubbling a slow, steady stream of oxygen through the solution while stirring.

-

Position the light source approximately 10-15 cm from the reaction flask.

-

Turn on the light source to initiate the reaction. The reaction is typically complete within 2-4 hours.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common eluent system is a mixture of ethyl acetate and hexanes. The product, an allylic hydroperoxide, will have a different Rf value than the starting material.

-

To visualize the spots, a potassium permanganate stain is effective.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), turn off the light source and stop the oxygen flow.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce any remaining peroxides. Stir for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure allylic hydroperoxide.

-

dot

Caption: Experimental workflow for photosensitized oxygenation.

Photosensitizer Selection and Considerations

While Rose Bengal is effective, other photosensitizers can also be employed. The choice of photosensitizer can influence reaction efficiency and should be matched with the light source's emission spectrum.

| Photosensitizer | Common Solvent(s) | Absorption Max (λmax) | Notes |

| Rose Bengal | Methanol, Acetonitrile | ~560 nm | High singlet oxygen quantum yield, can be heterogenized on polymers.[10][13] |

| Methylene Blue | Methanol, Dichloromethane | ~665 nm | Readily available and efficient.[12] |

| Tetraphenylporphyrin (TPP) | Dichloromethane, Benzene | ~419 nm (Soret), 515-649 nm (Q-bands) | Good photostability and high singlet oxygen quantum yield.[14][15] |

Safety Precautions

-

Peroxide Handling: The allylic hydroperoxide products are potentially explosive, especially in concentrated form. Avoid heating and mechanical shock. It is recommended to use the product directly in the next synthetic step whenever possible.

-

Light Source: Use appropriate eye protection to shield from the high-intensity light source.

-

Oxygen: While oxygen is necessary for the reaction, ensure proper ventilation and avoid the use of flammable solvents near an open flame or spark source. The use of a continuous flow reactor can enhance safety when handling oxygen.[16]

-

Solvents: Handle all organic solvents in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no conversion | - Inefficient light source - Deactivated photosensitizer - Insufficient oxygen | - Ensure the lamp is functional and positioned correctly. - Use fresh photosensitizer. - Check the oxygen flow rate and ensure the sparger is not clogged. |

| Formation of multiple products | - Over-reaction - Reaction temperature too high | - Monitor the reaction closely by TLC and stop it once the starting material is consumed. - Maintain the reaction temperature at 0-5 °C. |

| Difficulty in purification | - Similar polarity of product and byproducts | - Try a different eluent system for column chromatography or consider derivatization of the hydroperoxide. |

Conclusion

This application note provides a comprehensive and practical guide for the photosensitized oxygenation of 5,6-dihydro-4-methyl-2H-pyran. By understanding the underlying scientific principles and adhering to the detailed protocol and safety precautions, researchers can effectively synthesize valuable allylic hydroperoxides for further synthetic applications. The versatility of this reaction, coupled with the ability to tune the reaction conditions, makes it a valuable tool in the arsenal of synthetic chemists.

References

-

Visible light-induced aerobic dioxygenation of α,β-unsaturated amides/alkenes toward selective synthesis of β-oxy alcohols using rose bengal as a photosensitizer - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Tetraphenylporphyrin - Wikipedia. Available at: [Link]

-

Singlet oxygen generation in porphyrin-doped polymeric surface coating enables antimicrobial effects on Staphylococcus aureus - RSC Publishing. Available at: [Link]

- Product Class 2: Allylic Hydroperoxides. Science of Synthesis, 2008, 36, 33-100.

-

Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC. Available at: [Link]

-

Synthesis, spectroscopic characterization and singlet oxygen generation of 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin as - OSF. Available at: [Link]

-

Concerted mechanism of [4 + 2]-cycloaddition of singlet oxygen. - ResearchGate. Available at: [Link]

- New fluorescent tetraphenylporphyrin-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitiz

- Mechanism of Ene Reactions of Singlet Oxygen. A Two-Step No-Intermediate Mechanism. Journal of the American Chemical Society, 2003, 125(1), 259-266.

-

Reaction of Singlet Oxygen with 4-Methyl-2,3-dihydro-γ-pyrans - Bar-Ilan University. Available at: [Link]

-

Synthesis of allylic hydroperoxides and EPR spin-trapping studies on the formation of radicals in iron systems as potential initiators of the sensitizing pathway. | Semantic Scholar. Available at: [Link]

- Regioselectivity in the Ene Reaction of Singlet Oxygen with Alkenes. Tetrahedron, 2000, 56(12), 1595-1615.

-

Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC. Available at: [Link]

-

Efficient Photooxygenation Process of Biosourced α-Terpinene by Combining Controlled LED-Driven Flow Photochemistry and Rose Bengal-Anchored Polymer Colloids | ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Studies Toward the Synthesis of the Dihydropyran Fragment of Neosorangicin A. Available at: [Link]

-

Photooxidation of alkaloids: considerable quantum yield enhancement by rose bengal-sensitized singlet molecular oxygen generation - PubMed. Available at: [Link]

-

Singlet Oxygen reaction pathways; ene reaction (1), 2 + 2 cycloaddition... - ResearchGate. Available at: [Link]

-

Article - Journal of Emerging Investigators. Available at: [Link]

-

New application note released: Singlet oxygen reactions in flow, an example of the ene reaction - Vapourtec. Available at: [Link]

-

Sensitized photooxygenation. 3. Mechanistic studies on the singlet oxygenation of 5,6-disubstituted 3,4-dihydro-2H-pyrans | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Photosensitized oxidation of alkenes with dendrimers as microreactors: controllable selectivity between energy and electron transfer pathway - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Computational Mechanisms of Photosensitization, Oxygen Trapping, and Singlet Oxygen Release of N‑Substituted Bisphenalenyl Compounds - PMC. Available at: [Link]

- Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. Photochemistry and Photobiology, 2016, 92(5), 613-630.

-

Photosensitized oxygenation reactions as an alternative towards the degradation of fenamic acid and related compounds using visible. Available at: [Link]

-

Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available at: [Link]

-

Synthesis Of Alkyl Hydroperoxides Via Alkylation Of gem-Dihydroperoxides - PMC - NIH. Available at: [Link]

-

Avoiding Oxygen Removal for Photochemical Reactions – towards Water as the Solvent. Available at: [Link]

-

Photooxidation of Dipyrrinones: Reaction with Singlet Oxygen and Characterization of Reaction Intermediates - IS MUNI. Available at: [Link]

-

Photooxygenation - Wikipedia. Available at: [Link]

-

Photosensitizer-free singlet oxygen generation via a charge transfer transition involving molecular O2 toward highly efficient oxidative coupling of arylamines to azoaromatics - Chemical Science (RSC Publishing). Available at: [Link]

-

Photosensitized generation of singlet oxygen - PubMed. Available at: [Link]

-

Stereoselective [4+2] Cycloaddition of Singlet Oxygen to Naphthalenes Controlled by Carbohydrates - MDPI. Available at: [Link]

-

THE ROLE OF OXYGEN IN THE PHOTODAMAGING EFFECT ON ERYTHROCYTES OF SOME PHOTOALLERGIC AND PHOTOTOXIC COMPOUNDS. Available at: [Link]

Sources

- 1. Photooxygenation - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photosensitized generation of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

- 10. Visible light-induced aerobic dioxygenation of α,β-unsaturated amides/alkenes toward selective synthesis of β-oxy alcohols using rose bengal as a photosensitizer - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Photooxidation of alkaloids: considerable quantum yield enhancement by rose bengal-sensitized singlet molecular oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emerginginvestigators.org [emerginginvestigators.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 15. New fluorescent tetraphenylporphyrin-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization [comptes-rendus.academie-sciences.fr]

- 16. vapourtec.com [vapourtec.com]

Application Notes & Protocols: Strategic Condensation Reactions of 3-hydroxytetrahydro-4H-pyran-4-one for Heterocyclic Scaffolding

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed exploration of condensation reactions involving 3-hydroxytetrahydro-4H-pyran-4-one, a versatile heterocyclic ketone. As a privileged scaffold, the tetrahydropyranone core is prevalent in numerous natural products and pharmacologically active molecules.[1] Understanding and mastering its reactivity is paramount for synthetic chemists aiming to generate novel molecular architectures. This document moves beyond simple procedural lists to explain the causal chemistry behind protocol design, offering field-proven insights into reaction mechanisms, experimental setup, and strategic considerations for Aldol and Knoevenagel condensation pathways. Each protocol is designed as a self-validating system, complete with expected outcomes and characterization data to ensure scientific integrity and reproducibility.

The Chemical Profile of this compound

This compound is a bifunctional molecule featuring a ketone and a secondary alcohol within a six-membered oxygen-containing heterocycle. Its strategic value stems from the multiple reactive sites it possesses:

-

The Carbonyl Group: The ketone at the C4 position is an electrophilic center, susceptible to nucleophilic attack.

-

α-Hydrogens: The methylene protons at the C3 and C5 positions are acidic and can be deprotonated by a base to form a nucleophilic enolate.

-

The Hydroxyl Group: The alcohol at the C3 position can be involved in various transformations, such as esterification or etherification, and can influence the stereochemical outcome of adjacent reactions.[2]

This combination of functional groups makes it an ideal substrate for condensation reactions, which are powerful carbon-carbon bond-forming strategies.[3][4]

Caption: Structure and key reactive sites of this compound.

The Aldol Condensation: Building Bicyclic and Substituted Scaffolds

The Aldol condensation is a cornerstone of C-C bond formation, involving the reaction of an enolate with a carbonyl compound.[4] In the context of this compound, both intermolecular and intramolecular variants are synthetically valuable.

Mechanistic Rationale

The reaction proceeds via the base-catalyzed formation of an enolate at either the C3 or C5 position. This enolate then acts as a nucleophile, attacking an electrophilic carbonyl. The initial product is a β-hydroxy ketone (an aldol adduct), which can often be dehydrated under the reaction conditions to yield an α,β-unsaturated ketone.[4] The choice of base, solvent, and temperature is critical; strong, non-nucleophilic bases favor enolate formation, while higher temperatures promote the subsequent dehydration step.

Caption: General workflow for a base-catalyzed Aldol condensation reaction.

Protocol: Base-Catalyzed Intermolecular Aldol Condensation with Benzaldehyde

This protocol describes a classic condensation reaction to demonstrate the formation of a new C-C bond at the C5 position.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

-

Reaction Initiation: While stirring, add a solution of NaOH (12 mmol) in 10 mL of water. The solution may turn slightly yellow.

-

Addition of Electrophile: Add benzaldehyde (10 mmol) dropwise to the mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.

-

Work-up: Once the starting material is consumed, neutralize the reaction mixture with 1N HCl until pH ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid or oil by column chromatography on silica gel to yield the 5-benzylidene-3-hydroxytetrahydro-4H-pyran-4-one product.

Self-Validation:

-

Expected Yield: 65-80%.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure. The disappearance of the C5 methylene protons and the appearance of a new vinyl proton signal in the ¹H NMR spectrum are indicative of a successful reaction. IR spectroscopy should show a conjugated carbonyl stretch.

The Knoevenagel Condensation: Accessing Highly Functionalized Pyrans

The Knoevenagel condensation is a modification of the Aldol reaction that involves the reaction of a ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z), such as malononitrile or ethyl cyanoacetate.[5] This reaction is exceptionally useful for creating complex, highly functionalized pyran derivatives in a single step, often through a domino or multicomponent reaction sequence.[6][7]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) which is strong enough to deprotonate the active methylene compound but not the ketone's α-hydrogens.[5] This selectivity prevents self-condensation of the ketone. The resulting carbanion attacks the ketone carbonyl, forming an intermediate that dehydrates to a stable, electron-deficient alkene (the Knoevenagel adduct). In many cases, a subsequent intramolecular cyclization or Michael addition can occur, leading to the formation of new heterocyclic rings.[7]

Caption: Key steps in a Knoevenagel condensation leading to pyran derivatives.

Protocol: One-Pot Synthesis of a Fused Pyran via Knoevenagel Condensation

This protocol outlines a three-component reaction between this compound, an aromatic aldehyde, and malononitrile, catalyzed by a mild base, to generate a highly substituted 4H-pyran derivative.[8]

Materials:

-

This compound

-

4-Chlorobenzaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol (EtOH)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (5 mmol), 4-chlorobenzaldehyde (5 mmol), and malononitrile (5 mmol) in 20 mL of ethanol.

-

Catalyst Addition: Add 3-4 drops of piperidine to the mixture.

-

Heating: Attach a condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, often indicated by the precipitation of the product.

-

Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Final Product: Dry the product in a vacuum oven. Further purification by recrystallization is usually not necessary but can be performed from ethanol if required.

Self-Validation:

-

Expected Yield: 85-95%.[8]

-

Characterization: The structure of the resulting 2-amino-4-(4-chlorophenyl)-7-hydroxy-hexahydro-4H-pyrano[3,2-b]pyran-3-carbonitrile can be confirmed using spectroscopic methods.

-

¹H NMR: Expect characteristic signals for the aromatic protons, a singlet for the newly formed stereocenter proton (CH), and signals for the pyran ring protons.

-

¹³C NMR: Confirmation of the quaternary carbons and the nitrile carbon.

-

FTIR: Appearance of a strong nitrile (C≡N) stretch around 2190-2200 cm⁻¹ and an amine (N-H) stretch around 3300-3400 cm⁻¹.

-

Quantitative Data Summary & Troubleshooting

| Reaction Type | Key Reagents | Catalyst | Typical Yield | Key Product Features |

| Intermolecular Aldol | Aromatic Aldehyde | NaOH, KOH | 65-80% | α,β-Unsaturated Ketone |

| Knoevenagel | Malononitrile, Aldehyde | Piperidine | 85-95% | Fused 4H-Pyran, Nitrile Group |

Common Issues & Solutions:

-

Low Yield in Aldol Reaction: May be due to incomplete reaction or side reactions. Ensure the base is fresh and of the correct concentration. Consider increasing the reaction time or gently warming the mixture.

-

No Product in Knoevenagel Reaction: The catalyst may be inactive. Ensure piperidine is not degraded. The solvent choice is also crucial; protic solvents like ethanol are generally effective.

-

Formation of Byproducts: Self-condensation of the ketone can occur if too strong a base is used in the Knoevenagel reaction. Stick to mild amine bases. In Aldol reactions, ensure stoichiometry is accurate to minimize side products.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic systems. Through strategic application of classic condensation reactions like the Aldol and Knoevenagel condensations, chemists can rapidly generate molecular diversity. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery and organic synthesis to exploit the full potential of this valuable scaffold, paving the way for the development of novel therapeutic agents. The principles of rational reaction design—understanding mechanism, controlling conditions, and validating outcomes—are essential for success.

References

-

Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of this compound. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

-

Bazhykova, K. B., Langer, P., Yergaliyeva, E. M., & Seilkhanov, T. M. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. Chemical Bulletin of Kazakh National University, 4(91). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 3-Hydroxy-4H-pyran-4-one for Industrial Applications. [Link]

-

SpectraBase. (n.d.). 3-HYDROXY-2-(HYDROXYMETHYL)-4H-PYRAN-4-ONE. [Link]

-

PubChem. (n.d.). 3-Hydroxy-4H-pyran-4-one. National Center for Biotechnology Information. [Link]

-

Majnooni, M. B., et al. (2007). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Archives of Pharmacal Research, 30(11), 1383-1387. [Link]

-

University of Wisconsin-La Crosse. (2019). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). One pot synthesis of 4-h pyrans via Knoevenagel condensation reaction. [Link]

-

Li, J., et al. (2020). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Journal of the Brazilian Chemical Society, 31(7). [Link]

-

CAS Common Chemistry. (n.d.). 3-Hydroxy-4-pyrone. American Chemical Society. [Link]

-

Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

ResearchGate. (2022). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]

-

ResearchGate. (2023). Some pyran-containing marketed drugs in preclinical/clinical trials. [Link]

-

Isomorphic Labs. (2026, February 10). The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-hydroxytetrahydro-4H-pyran-4-one

Welcome to the technical support center for the synthesis of 3-hydroxytetrahydro-4H-pyran-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common experimental challenges and improve reaction yields. The following content is structured in a question-and-answer format, providing in-depth, field-proven insights into potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical factors I should investigate?

Low yield is a common issue stemming from multiple potential sources. A systematic approach is crucial for diagnosis. The primary factors to scrutinize are the purity of starting materials, reaction conditions (temperature, time, catalyst), and the choice of solvent.

A logical troubleshooting workflow can help isolate the variable impacting your yield.

Caption: A systematic workflow for troubleshooting low reaction yield.

In-Depth Analysis:

-

Purity of Starting Materials : The synthesis of a related compound, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, involves the condensation of acetone and formaldehyde in an alkaline medium.[1] Impurities in these simple starting materials can significantly hinder the reaction. For instance, acetone can undergo self-condensation (aldol condensation) under basic conditions, and commercial formaldehyde solutions (formalin) contain methanol and formic acid, which can interfere with the desired reaction pathway. Always use high-purity reagents.[2]

-

Reaction Conditions Optimization :

-

Temperature : Temperature control is critical. For the condensation of acetone and formaldehyde, a temperature range of 30-35°C was found to be effective, yielding 67.4% of a similar pyranone derivative.[1] Excessively high temperatures can promote side reactions, such as polymerization or decomposition of the product.[2] Conversely, temperatures that are too low may result in an impractically slow reaction rate.

-

Catalyst : The choice and concentration of the catalyst are paramount. In alkaline-mediated condensations, an insufficient amount of base will lead to an incomplete reaction. Conversely, an excess may catalyze undesired side reactions. Screening catalyst loading is a crucial optimization step.[2]

-

Reaction Time : Prolonged reaction times can lead to the formation of byproducts or degradation of the target molecule.[3] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid decreased yields from product decomposition.[2]

-

-

Solvent Effects : While many pyran syntheses can be performed in various solvents, the polarity and protic nature of the solvent can dramatically influence reaction rates and selectivity. For hydroxylated products, protic solvents like ethanol or water/ethanol mixtures are often employed.[4][5]

Q2: I am observing significant formation of a dark, insoluble byproduct (humins/resin). How can I prevent this?

The formation of dark, polymeric materials, often called humins or resins, is a frequent problem in reactions involving carbohydrates or aldehydes, especially under acidic or basic conditions.[6][7] These byproducts arise from the condensation and polymerization of starting materials, intermediates, or the final product.

Mitigation Strategies:

-

Strict Temperature Control : As mentioned, high temperatures accelerate these undesired polymerization pathways. Maintaining a consistent and optimized temperature is the first line of defense.[2][3]

-

Optimize Reagent Stoichiometry and Addition Rate : In the condensation of acetone and formaldehyde, a molar ratio of 1:4 was used to synthesize a related di-substituted pyranone.[1] Using a significant excess of formaldehyde can drive the reaction towards the desired product and minimize acetone self-condensation. The slow, controlled addition of one reagent to the other can also help maintain a low instantaneous concentration of reactive species, thus suppressing polymerization.

-

Biphasic Reaction Systems : Although more common in the synthesis of less polar molecules like furfural from xylose, a biphasic system can be highly effective.[6][8] An organic solvent (e.g., methyl isobutyl ketone, MIBK) is used alongside an aqueous phase. The desired product is continuously extracted into the organic phase as it forms, removing it from the reactive aqueous environment and preventing its degradation or participation in further side reactions.[8] This strategy significantly improves yield and selectivity by leveraging thermodynamic partitioning.[6]

Caption: Plausible reaction pathway and competing side reactions.

Q3: The purification of my final product is difficult, leading to significant material loss. What are some effective purification strategies?

This compound is a polar molecule containing both a ketone and a hydroxyl group, which can complicate purification. Its affinity for water can make extractions challenging, and its polarity requires careful selection of chromatographic conditions.[9]

Recommended Purification Protocol:

-

Work-up :

-

Neutralization : After the reaction, carefully neutralize the catalyst. If you used a base like NaOH, neutralize with a mild acid (e.g., dilute HCl or NH₄Cl solution) to a pH of ~7.

-

Extraction : Due to the product's likely water solubility, standard extractions may be inefficient. To improve partitioning into the organic layer (e.g., ethyl acetate or dichloromethane), saturate the aqueous layer with sodium chloride (NaCl). This "salting out" effect decreases the polarity of the aqueous phase and reduces the solubility of organic compounds.[10] Use multiple, smaller volume extractions for higher efficiency.

-

-

Column Chromatography :

-

Solvent System Optimization : This is the most critical step. Use TLC to find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.[10] For a polar compound like this, a good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). You may need to add a small percentage of an even more polar solvent, such as methanol, to achieve good separation.

-

Silica Gel Considerations : The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, you can use deactivated silica (by adding a small percentage of water or triethylamine to your eluent) or switch to a different stationary phase like alumina.

-

Table 1: Troubleshooting Purification Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Recovery After Extraction | High water solubility of the product. | Saturate the aqueous layer with NaCl before extraction; use a continuous liquid-liquid extractor for difficult cases.[10] |

| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to help break the emulsion; filter the mixture through a pad of Celite®.[10] | |

| Poor Separation on Silica Column | Inappropriate solvent polarity. | Methodically screen solvent systems using TLC to find an optimal eluent mixture providing an Rf of 0.25-0.35.[10] |

| Compound streaking on the column. | Add a small amount of acetic acid (if your compound is acidic) or triethylamine (if basic) to the eluent to improve peak shape. For your neutral-to-weakly-acidic product, a co-solvent like methanol might improve elution. | |

| Compound degrading on silica. | Use deactivated silica gel or an alternative stationary phase like neutral alumina. Run the column quickly to minimize contact time. |

Experimental Protocols

Protocol 1: Synthesis of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one (Adapted for 3-hydroxy-tetrahydro-4H-pyran-4-one troubleshooting)

This protocol is based on a reported synthesis for a structurally similar compound and should be adapted and optimized for your specific target.[1]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of your base catalyst (e.g., calcium hydroxide) in water.

-

Reagent Addition : Cool the mixture to the desired starting temperature (e.g., 15-20°C). Slowly add a mixture of high-purity acetone and formaldehyde solution from the dropping funnel over 1-2 hours, ensuring the reaction temperature does not exceed your optimized setpoint (e.g., 30-35°C).[1]

-

Reaction Monitoring : Stir the reaction mixture at the set temperature. Monitor the consumption of the limiting reagent (likely acetone) by TLC or GC analysis at regular intervals (e.g., every hour).

-

Work-up : Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize the catalyst with dilute acid (e.g., 1M HCl) to pH 7.

-

Extraction : Saturate the aqueous solution with solid NaCl. Extract the product with multiple portions of ethyl acetate. Combine the organic layers.

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography using a pre-optimized solvent system (e.g., hexane/ethyl acetate gradient).

References

-

Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of this compound. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

-

O'Neill, H. M., et al. (2021). Dehydration of xylose to furfural in a biphasic system: catalyst selection and kinetic modelling discrimination. RSC Advances. [Link]

-

Lam, E., et al. (2015). Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts. RSC Advances. [Link]

-

Wang, C., et al. (2021). Dehydration of Xylose to Furfural over Imidazolium-Based Ionic Liquid with Phase Separation. MDPI. [Link]

-

Peleteiro, S., et al. (2016). Possible reaction pathways for the dehydration of xylose to furfural. ResearchGate. [Link]

-

Paganini, M. C., et al. (2018). Dehydration of Xylose to Furfural and Its Valorization via Different Multicomponent Reactions Using Sulfonated Silica with Magnetic. CONICET Digital. [Link]

-

ResearchGate. (n.d.). Catalytic conversion of xylose on the non-noble metal catalysts. ResearchGate. [Link]

-

ResearchGate. (n.d.). The optimization reaction condition for the synthesis of 4H-pyran 4c. ResearchGate. [Link]

-

Bazhykova, K.B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. Chemical Bulletin of Kazakh National University. [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. [Link]

-

Zhang, J., et al. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery. [Link]

-

Zhang, Z., et al. (2012). One-Pot Catalytic Conversion of Xylose to Furfural on Mesoporous Niobium Phosphate. Chinese Journal of Catalysis. [Link]

-

Bazhykova, K.B., et al. (2018). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dehydration of xylose to furfural in a biphasic system: catalyst selection and kinetic modelling discrimination - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00572D [pubs.rsc.org]

- 7. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 3-hydroxytetrahydro-4H-pyran-4-one

This technical guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for the purification of crude 3-hydroxytetrahydro-4H-pyran-4-one. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and ensure the isolation of a high-purity final product.

Introduction: The Challenge of Purifying a Bifunctional Heterocycle

This compound is a valuable heterocyclic building block. Its structure contains both a hydroxyl group and a ketone within a tetrahydropyran ring, making it polar and susceptible to certain degradation pathways. Crude reaction mixtures can contain a variety of impurities, including unreacted starting materials, reaction byproducts, isomers, and degradation products formed during the synthesis or work-up.[1] The stability of the related tetrahydro-4H-pyran-4-one is known to be compromised under strong acidic, basic, or oxidative conditions, which can lead to ring-opening or condensation side reactions.[2] Therefore, a carefully selected purification strategy is paramount.

This guide emphasizes a logical workflow, from initial characterization of the crude material to the selection and optimization of appropriate purification techniques, and finally, the analytical validation of the product's purity.

Logical Purification & Analysis Workflow

The following diagram illustrates a systematic approach to purifying crude this compound.

Caption: General workflow for purification and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: Low Recovery or Oiling Out During Recrystallization

Recrystallization is an effective method for purifying solids, but this compound's polarity can present challenges.

Possible Cause & Scientific Rationale:

-

Inappropriate Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures. For polar molecules, highly nonpolar solvents (like hexanes) may be too weak, while highly polar solvents (like methanol) may be too effective, preventing crystallization upon cooling. "Like dissolves like" is a guiding principle, but a balance is needed.[3]

-

Supersaturation & Rapid Cooling: If the solution is cooled too quickly, the kinetic product (often an amorphous powder or oil) is favored over the thermodynamically stable crystalline form. Slow cooling allows molecules to orient properly into a crystal lattice.[4]

-

High Impurity Load: A large amount of impurities can suppress the crystallization of the desired compound, a phenomenon known as freezing-point depression, which can lead to "oiling out."

Step-by-Step Troubleshooting Protocol:

-

Systematic Solvent Screening:

-

Place ~20-30 mg of crude material into several test tubes.

-

Add a poor solvent (e.g., hexanes, diethyl ether) dropwise to one tube and a good solvent (e.g., ethyl acetate, acetone, isopropanol) to others.

-

The goal is to find a single solvent that requires heating for dissolution or a binary solvent system (e.g., ethyl acetate/hexanes, acetone/hexanes).[3]

-

-

Controlled Cooling Procedure:

-

Dissolve the crude compound in the minimum amount of the chosen hot solvent.

-

Allow the flask to cool slowly to room temperature. Do not disturb it.

-

If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

-

If still unsuccessful, add one or two "seed" crystals of pure product.[4]

-

Once crystal growth begins at room temperature, the flask can be moved to a 4°C refrigerator and then to a -20°C freezer to maximize yield.

-

-

Managing "Oiling Out":

-

If the compound oils out, reheat the solution to re-dissolve the oil.

-

Add slightly more solvent to reduce the saturation level.

-

Attempt the slow cooling process again. A slightly higher temperature during the initial phase of crystallization can favor larger crystal formation.[4]

-

| Table 1: Common Recrystallization Solvents for Polar Heterocycles | | :--- | :--- | | Solvent System | Comments & Rationale | | Isopropanol (IPA) | A good single solvent for moderately polar compounds. Balances polarity and volatility. | | Ethyl Acetate / Hexanes | A versatile binary system. Dissolve in hot ethyl acetate and add hot hexanes until turbidity appears, then clarify with a drop of ethyl acetate before cooling. | | Acetone / Hexanes | Similar to the above, but acetone is more polar and volatile. Good for compounds with ketone functionalities.[3] | | Toluene | Can be effective for compounds that are sparingly soluble in other organic solvents. |

Issue 2: Poor Separation or Product Decomposition During Column Chromatography

Flash column chromatography is the most powerful technique for purifying complex mixtures or non-crystalline products.[5] However, the stationary phase (silica gel) is acidic and can cause degradation of sensitive compounds.[6]

Possible Cause & Scientific Rationale:

-

Inappropriate Eluent Polarity: If the eluent is too polar, all compounds will elute quickly with little separation (high Rf values). If it's not polar enough, the target compound will remain strongly adsorbed to the silica (low Rf value) and may require excessive solvent volumes, leading to band broadening.[7]

-

Compound Degradation on Silica: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze acid-sensitive reactions like hydrolysis or rearrangements.[2][6]

-

Poor Column Packing/Loading: Air bubbles, cracks in the stationary phase ("channeling"), or loading the sample in a solvent stronger than the eluent will lead to uneven bands and poor separation.[5]

Troubleshooting Flowchart for Column Chromatography

Caption: Troubleshooting logic for column chromatography issues.

Step-by-Step Protocol for Optimized Column Chromatography:

-

TLC Optimization (Mandatory First Step):

-

Develop a solvent system (e.g., start with 70:30 Hexanes:Ethyl Acetate) that provides a retention factor (Rf) of 0.25-0.35 for this compound. This Rf value provides the optimal balance between retention on the column and elution time, maximizing separation from impurities.[7]

-

Co-spot the crude mixture alongside any known starting materials to confirm separation.

-

-

Column Packing (Slurry Method):

-

Plug the column with a small piece of cotton or glass wool.[5]

-

Add a layer of sand, followed by the silica gel as a slurry in the initial, least polar eluent.

-

Tap the column gently to remove air bubbles and ensure uniform packing.[5]

-

Add another layer of sand on top to prevent disturbance when adding eluent.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent itself).

-

Carefully apply the concentrated sample solution to the top of the sand layer.

-

Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting with the solvent system determined by TLC.

-

Collect fractions and monitor their contents by TLC to identify which ones contain the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities are highly dependent on the synthetic route. Common classes include:

-

Unreacted Starting Materials: For example, if synthesized via ozonolysis of a 4-methylenepyran, unreacted olefin may be present.[8]

-

Reaction Byproducts: Isomeric furanones can sometimes form as byproducts during the cyclization process.[9]

-

Solvent Residues: Residual solvents from the reaction or work-up (e.g., methanol, dichloromethane, ethyl acetate).

-

Degradation Products: Ring-opened species (hydroxy acids or aldehydes) can form if the compound is exposed to harsh acidic or basic conditions.[2]

Q2: Which analytical techniques are best for assessing the final purity?

A2: A multi-technique approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods.[1][10]

| Table 2: Comparison of Primary Analytical Techniques for Purity Assessment | | :--- | :--- | :--- | | Parameter | Reverse-Phase HPLC-UV | Gas Chromatography-Mass Spec (GC-MS) | | Principle | Separation based on polarity. Quantified by UV absorbance. | Separation based on boiling point/volatility. Identified by mass-to-charge ratio. | | Best For | Accurate quantification of the main component and known non-volatile impurities.[10] | Identifying unknown volatile impurities, starting materials, and solvent residues.[1] | | Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.05 - 10 ng/mL | | Selectivity | Moderate (based on retention time). | Very High (based on unique mass fragmentation patterns). | | Considerations | The compound must have a UV chromophore for sensitive detection. | The compound must be volatile and thermally stable. Derivatization may be required for polar -OH groups. | Note: Representative values are based on compounds of a similar nature and should be experimentally verified.[10]

Q3: My compound appears as a yellow or brown oil/solid. Is this a sign of degradation?

A3: Yes, a color change from white/off-white to yellow or brown is often an indicator of degradation or the presence of impurities.[11] This can be caused by:

-

Thermal Degradation: Overheating during solvent evaporation or distillation.

-

Oxidative Degradation: Prolonged exposure to air can lead to oxidation, especially for compounds with sensitive functional groups.[12]

-

Trace Acid/Base: Residual acid or base from the reaction work-up can catalyze decomposition over time. It is crucial to analyze the discolored material by LC-MS or GC-MS to identify the impurities before proceeding with subsequent steps in your research.[11]

Q4: What are the optimal storage conditions for pure this compound?

A4: To ensure long-term stability, store the purified compound under the following conditions:

-

Temperature: Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C.[11]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[12]

-

Light: Protect from light by storing in an amber vial or a container wrapped in foil.

-

Container: Use a tightly sealed container to prevent moisture absorption.

References

- BenchChem. (2025). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. BenchChem Technical Support.

- University of California, Davis.

-

Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of this compound. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

- University of Rochester, Department of Chemistry.

- Chem Lab.

- SIELC Technologies. Separation of Tetrahydro-4H-pyran-4-one on Newcrom R1 HPLC column.

- BenchChem. (2025). The Discovery and Synthetic History of Tetrahydro-4H-pyran-4-one: A Technical Guide. BenchChem Technical Support.

- BenchChem. (2025). Preventing degradation of Tetrahydro-4H-pyran-4-one during storage. BenchChem Technical Support.

- BenchChem. (2025). Preventing degradation of 3-hydroxy-2-vinyl-4H-pyran-4-one during storage. BenchChem Technical Support.